molecular formula C23H36O3 B14408635 4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate CAS No. 83811-54-5

4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate

Cat. No.: B14408635
CAS No.: 83811-54-5
M. Wt: 360.5 g/mol
InChI Key: QONRMDZEAUYBNK-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C23H36O3 . It is known for its unique structure, which includes an ethoxymethyl group attached to a phenyl ring, a heptyl group attached to a cyclohexane ring, and a carboxylate group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(Ethoxymethyl)benzyl chloride with 4-heptylcyclohexanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors and advanced separation techniques like high-performance liquid chromatography (HPLC) ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the ethoxymethyl group can participate in hydrogen bonding, while the heptyl group can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate
  • 4-(Ethoxymethyl)phenyl 4-pentylcyclohexane-1-carboxylate
  • 4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-acetate

Uniqueness

4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both ethoxymethyl and heptyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Properties

CAS No.

83811-54-5

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

IUPAC Name

[4-(ethoxymethyl)phenyl] 4-heptylcyclohexane-1-carboxylate

InChI

InChI=1S/C23H36O3/c1-3-5-6-7-8-9-19-10-14-21(15-11-19)23(24)26-22-16-12-20(13-17-22)18-25-4-2/h12-13,16-17,19,21H,3-11,14-15,18H2,1-2H3

InChI Key

QONRMDZEAUYBNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)COCC

Origin of Product

United States

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